molecular formula C8H6F3NO2 B2677799 3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid CAS No. 2248368-95-6

3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid

Cat. No.: B2677799
CAS No.: 2248368-95-6
M. Wt: 205.136
InChI Key: NJLDTVXQVIGCGV-UHFFFAOYSA-N
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Description

3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of amino, difluoromethyl, and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl group through a halogen exchange reaction, followed by the introduction of the amino group via nucleophilic substitution. The fluorine atom is often introduced through electrophilic fluorination reactions. The reaction conditions usually involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitrobenzoic acids, aminobenzoic acids, and various substituted benzoic acid derivatives.

Scientific Research Applications

3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl and fluorine groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 3,5-Diaminobenzoic acid

Uniqueness

3-Amino-5-(difluoromethyl)-4-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine substituents, which confer distinct chemical properties compared to its analogs. These properties include enhanced metabolic stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-5-(difluoromethyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-6-4(7(10)11)1-3(8(13)14)2-5(6)12/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLDTVXQVIGCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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